molecular formula C7H14N2OS B8397217 2,2,4-Trimethylthiazolidine-4-carboxamide

2,2,4-Trimethylthiazolidine-4-carboxamide

Cat. No. B8397217
M. Wt: 174.27 g/mol
InChI Key: HBTNPJXJMJNDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470525B2

Procedure details

10.0 g (0.06 mol) of 2-methylcysteinamide hydrochloride as a racemic body was dissolved in 300 ml of water, and the obtained solution was then placed in a 500-ml flask. Thereafter, an aqueous manganese chloride solution was added thereto, such that the concentration of divalent Mn ions became 10 ppm. Thereafter, intact cells corresponding to 1.0 g of dried cells were further added thereto. The mixture was stirred at 40° C. for 24 hours under nitrogen flow, so as to carry out hydrolysis. After completion of the reaction, the cells were removed from the reaction solution by centrifugation to obtain a supernatant. This supernatant was concentrated using a rotary evaporator, and the concentrate was then dissolved in 150 ml of methanol. Subsequently, 200 ml of acetone and 3.6 g (0.03 mol) of sodium carbonate were added thereto, and the mixture was stirred at room temperature for 16 hours, so as to carry out the reaction. Thereafter, the reaction solution was concentrated, and then supplemented with 50 ml of isobutyl alcohol and subjected to reflux conditions for 4 hours so as to extract soluble matters. After cooling, crystals that remained as insoluble matters were separated by filtration. The obtained filtrate was concentrated and dried using a rotary evaporator. The obtained concentrate was washed with 50 ml of hexane and then dried again to obtain 2,2,4-trimethylthiazolidine-4-carboxamide as a white solid. The obtained 2,2,4-trimethylthiazolidine-4-carboxamide was suspended in 100 ml of pure water, and was heated to reflux for 3 hours. Thereafter, the reaction solution was washed with 50 ml of diethyl ether twice. A water layer thereof was concentrated and dried, followed by drying under reduced pressure, to obtain 3.3 g (0.02 mol) of 2-methyl-D-cysteine. The yield of isolation was found to be 84 mol % relative to 2-methyl-D-cysteinamide contained in the racemic body that had been used for the reaction, and was found to be 42 mol % relative to 2-methylcysteinamide as a racemic body. Moreover, this solid was analyzed by liquid chromatography using an optical isomer separation column. As a result, the optical purity thereof was found to be 95% e.e. or more.
Name
2-methylcysteinamide hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
manganese chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C@@:3]([C:7]([NH2:9])=[O:8])([CH2:5][SH:6])[NH2:4].[CH3:10][C:11]([CH3:13])=O.C(=O)([O-])[O-].[Na+].[Na+]>O.[Cl-].[Mn+2].[Cl-]>[CH3:10][C:11]1([CH3:13])[NH:4][C:3]([CH3:2])([C:7]([NH2:9])=[O:8])[CH2:5][S:6]1 |f:0.1,3.4.5,7.8.9|

Inputs

Step One
Name
2-methylcysteinamide hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.C[C@](N)(CS)C(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
3.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
manganese chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 24 hours under nitrogen flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained solution was then placed in a 500-ml flask
ADDITION
Type
ADDITION
Details
Thereafter, intact cells corresponding to 1.0 g of dried cells were further added
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the cells were removed from the reaction solution by centrifugation
CUSTOM
Type
CUSTOM
Details
to obtain a supernatant
CONCENTRATION
Type
CONCENTRATION
Details
This supernatant was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was then dissolved in 150 ml of methanol
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction solution was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux conditions for 4 hours so as
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
to extract soluble matters
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CONCENTRATION
Type
CONCENTRATION
Details
The obtained concentrate
WASH
Type
WASH
Details
was washed with 50 ml of hexane
CUSTOM
Type
CUSTOM
Details
dried again

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(SCC(N1)(C(=O)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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